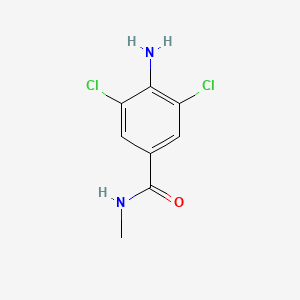

4-amino-3,5-dichloro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dichloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCIKDGTRYRDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980787 | |

| Record name | 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-30-9 | |

| Record name | Benzamide, 4-amino-3,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3,5 Dichloro N Methylbenzamide and Its Analogues

De Novo Synthesis Strategies for the Benzamide (B126) Core

The de novo synthesis, or the creation of the molecule from simpler precursors, forms the basis of production for 4-amino-3,5-dichloro-N-methylbenzamide. This approach involves the sequential construction of the benzamide core, followed by specific modifications to achieve the final product.

Exploration of Precursor Reactivity (e.g., Isatoic Anhydride (B1165640) Pathways)

A key precursor in the synthesis of substituted benzamides is isatoic anhydride. acs.orgresearchgate.net This heterocyclic compound serves as a versatile building block due to its reactivity with various nucleophiles, particularly primary and secondary amines. acs.org The reaction of isatoic anhydride with methylamine (B109427) solution initiates the formation of the N-methylbenzamide moiety. google.com This process involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the subsequent formation of an intermediate that, upon decarboxylation, yields the desired 2-aminobenzamide (B116534) derivative.

A patented method describes the synthesis of N-isopropyl-2-aminobenzamide by first preparing an isatoic anhydride solution from o-aminobenzoic acid and di(trichloromethyl) carbonate. google.com Subsequently, isopropamide (B1672277) is added directly to this solution for the amidation step, streamlining the process by eliminating the need for intermediate purification. google.com Another approach involves the reaction of isatoic anhydride with methylamine solution, which can be controlled at a temperature of approximately 10°C to 50°C. google.com

The reactivity of isatoic anhydride can be influenced by the presence of bases. For instance, N-alkylation of isatoic anhydride can be achieved using bases such as sodium hydride and potassium carbonate. researchgate.netnih.gov

Halogenation Techniques for Dichlorination

The introduction of two chlorine atoms onto the benzene (B151609) ring is a critical step in the synthesis of this compound. Direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of polychlorinated cyclohexenone derivatives. researchgate.net A more controlled approach involves the protection of the amino group prior to halogenation. For example, chlorination of 4-acetylaminobenzoic acid can afford 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to yield 4-amino-3,5-dichlorobenzoic acid. researchgate.net

In a patented method for a related compound, 2-amino-3,5-dichloro-N-methylbenzamide, trichloroisocyanuric acid is used as the chlorinating agent for the dichlorination of the 2-amino-N-methylbenzamide intermediate. google.com This reagent is noted for its high reactivity. google.com The reaction is followed by an adjustment of the pH to between 8 and 13, which facilitates the separation of the product. google.com

The general principle of halogenation involves the replacement of hydrogen atoms in an organic compound with a halogen. libretexts.org This substitution reaction can be initiated by heat or light, often proceeding through a free radical chain mechanism. libretexts.org

Amidation Reactions and N-Methylation Processes

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. This can be achieved through the reaction of a carboxylic acid or its derivative with an amine. In one synthetic route, 4-amino-3,5-dichlorobenzoic acid can be converted to its corresponding acid chloride, which then reacts with methylamine to form the final N-methylbenzamide product.

N-methylation can also be a distinct step in the synthesis. While direct N-methylation of a primary amide can be challenging, various methods have been developed. For instance, a catalytic method for the methoxymethylation of primary amides using methanol (B129727) has been reported, which could be adapted for N-methylation. rsc.org

Convergent and Divergent Synthetic Routes for Analogues

The synthesis of analogues of this compound can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. researchgate.net For example, the 4-amino-3,5-dichlorobenzoyl moiety and a separate N-methylamine-containing fragment could be synthesized independently and then coupled to form the final product. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. nih.gov For instance, 4-amino-3,5-dichlorobenzoic acid could serve as a common precursor. From this starting material, a library of benzamide analogues could be generated by reacting it with a diverse range of amines. This strategy is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore how different substituents affect the properties of the molecule. nih.gov A divergent approach allows for the efficient creation of a library of related compounds from a single, readily available starting material. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and amount of catalyst.

For instance, in a one-pot, four-component synthesis of a series of pyrazolo[3,4-b]pyridines, the amount of catalyst and the solvent system were systematically varied to find the optimal conditions. researchgate.net The best results were obtained using 10 mol% of a magnetic LDH nanocatalyst in a 1:1 mixture of H2O/EtOH, which resulted in a yield of 84% after a reaction time of 2 hours. researchgate.net

The table below illustrates a hypothetical optimization of the amidation step in the synthesis of this compound.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SOCl₂ | Pyridine | DCM | 0 to rt | 12 | 75 |

| 2 | EDC/HOBt | DIPEA | DMF | rt | 16 | 82 |

| 3 | HATU | DIPEA | DMF | rt | 8 | 91 |

| 4 | T3P | Pyridine | EtOAc | 50 | 6 | 88 |

Advanced Spectroscopic and Structural Characterization in Academic Research

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique in chemical research, providing vital information on the molecular weight and structural features of compounds. Through ionization and subsequent analysis of mass-to-charge ratios, researchers can precisely determine the mass of a molecule and deduce its elemental composition and connectivity by examining its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For 4-amino-3,5-dichloro-N-methylbenzamide, the monoisotopic mass has been calculated as 218.00137 Da. uni.lu This high-precision measurement allows for the unambiguous determination of its elemental composition (C₈H₈Cl₂N₂O).

In academic research, HRMS analysis often involves observing the molecule as various adducts (ions formed by the association of the analyte with another molecule, such as a proton or sodium ion). The predicted mass-to-charge ratios (m/z) for several common adducts of this compound are detailed below.

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₉Cl₂N₂O]⁺ | 219.00865 |

| [M+Na]⁺ | [C₈H₈Cl₂N₂NaO]⁺ | 240.99059 |

| [M+NH₄]⁺ | [C₈H₁₂Cl₂N₃O]⁺ | 236.03519 |

| [M+K]⁺ | [C₈H₈Cl₂KN₂O]⁺ | 256.96453 |

| [M-H]⁻ | [C₈H₇Cl₂N₂O]⁻ | 216.99409 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound. In an MS/MS experiment, the molecular ion (or a specific adduct) is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.

Detailed experimental MS/MS fragmentation data for this compound is not extensively available in published academic literature. Establishing a definitive fragmentation pattern would require specific experimental analysis of the purified compound.

X-ray Crystallographic Studies of the Chemical Compound and its Derivatives

As of this writing, specific X-ray crystallographic studies for this compound have not been reported in publicly accessible scientific literature. Therefore, detailed experimental data on its crystal structure and solid-state conformation are not available. The following sections describe the type of information that would be obtained from such a study.

Determination of Crystal System and Unit Cell Parameters

A crystallographic study would first determine the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the precise dimensions of the unit cell—the smallest repeating unit of the crystal lattice. This fundamental data is essential for any further structural analysis. Without experimental data, these parameters for this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces. An X-ray diffraction study would identify and characterize these interactions. For this compound, potential interactions would include hydrogen bonds involving the amino (-NH₂) and amide (N-H) groups as donors and the carbonyl oxygen (C=O) as an acceptor. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing. However, the specific nature and geometry of these interactions are unknown without experimental structural data.

Computational Chemistry and Molecular Modeling of 4 Amino 3,5 Dichloro N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchcommons.org Studies on similar benzamide (B126) structures often utilize the B3LYP functional with basis sets like 6-311++G(d,p) or LANL2DZ to optimize the molecular geometry and calculate electronic properties. iipseries.orgajrconline.orgajrconline.org

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajrconline.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity. For 4-amino-3,5-dichloro-N-methylbenzamide, the electron-withdrawing chlorine atoms and the electron-donating amino group significantly influence the electron density distribution across the aromatic ring and the energies of these frontier orbitals.

Table 1: Representative DFT-Calculated Electronic Properties This table presents illustrative data based on typical values for related benzamide compounds.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

Ab Initio Calculations of Molecular Properties

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are used to determine various molecular properties. For this compound, these calculations can provide a precise, optimized three-dimensional structure. This includes predicting key bond lengths, bond angles, and dihedral angles that define the molecule's shape. iipseries.orgajrconline.org For instance, calculations can determine the planarity of the benzamide group and the orientation of the N-methyl substituent relative to the aromatic ring. These geometric parameters are crucial for understanding how the molecule can fit into the binding site of a biological target.

Table 2: Predicted Molecular Geometry Parameters This table shows illustrative, chemically reasonable values for the core structure of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N (amide) | 1.37 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | O=C-N | 122° |

| Bond Angle | C-N-C (amide) | 121° |

| Dihedral Angle | C-C-C=O | ~30° |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which has rotational freedom around several bonds (e.g., the aryl-carbonyl bond and the amide C-N bond), MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov

By simulating the molecule's behavior in a solvent (typically water) over nanoseconds, researchers can identify the most stable, low-energy conformations and the pathways for transitioning between them. nih.gov This provides a dynamic picture of the molecule's flexibility, which is essential for understanding how it might adapt its shape to bind effectively to a biological macromolecule. The results of MD simulations can reveal dominant conformational states that may be the "bioactive" conformations responsible for its biological activity.

Ligand-Target Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. scispace.commdpi.com For this compound, docking studies are used to hypothesize its potential biological targets and understand the molecular basis of its activity. nih.govnih.govchemrxiv.org

Binding Mode Prediction to Biological Macromolecules

Docking algorithms sample a wide range of possible conformations and orientations of the ligand within the binding site of a protein. uni.lu These poses are then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex.

Through this process, a preferred binding mode for this compound can be predicted. This prediction includes its specific location and orientation within the active site, providing a static snapshot of the interaction. nih.govuni.lu Benzamide derivatives have been docked into various targets, such as protein kinases, to explore their potential as inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results Against Protein Kinases This table presents hypothetical docking scores to demonstrate the output of such a study.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.1 |

| Bcr-Abl Tyrosine Kinase | 3QRJ | -7.9 |

Elucidation of Key Interacting Residues

Once a plausible binding mode is identified, it can be analyzed in detail to elucidate the key intermolecular interactions between the ligand and the protein's amino acid residues. nih.gov These interactions are critical for stabilizing the complex and are responsible for the ligand's affinity and specificity.

For this compound, the analysis would typically identify:

Hydrogen Bonds: The amino group (-NH2) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms may also participate in halogen bonding with electron-rich atoms like oxygen or sulfur in certain amino acid side chains.

Identifying these key interacting residues provides a detailed hypothesis about the mechanism of action at the molecular level. nih.govchemrxiv.orgnih.gov

Table 4: Hypothetical Key Interactions and Interacting Residues This table illustrates the types of interactions that could be identified for this compound within a hypothetical protein kinase active site.

| Interaction Type | Ligand Group Involved | Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | 4-Amino group | Aspartic Acid |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen | Lysine |

| Hydrophobic Interaction | Dichlorophenyl ring | Leucine, Valine, Phenylalanine |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. While direct pharmacophore models for this compound are not extensively documented in publicly available literature, studies on analogous substituted benzamides provide a clear framework for how such models are constructed and utilized.

Research on a series of three-substituted benzamide derivatives as inhibitors of the bacterial protein FtsZ led to the development of a five-featured pharmacophore model. nih.gov This model, designated ADHRR, consists of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govtandfonline.com The successful development of this model, which demonstrated a strong correlation between the experimental and predicted activity of the compounds, underscores the utility of this approach. nih.gov Such a model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active.

Virtual screening can be performed on massive libraries containing millions or even billions of compounds, efficiently filtering them down to a manageable number of promising hits for further investigation. nih.gov The process enriches the pool of potential candidates, increasing the probability of discovering novel and potent ligands. nih.gov

Table 1: Representative Pharmacophore Features for Benzamide Analogues

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Typically an electronegative atom like oxygen or nitrogen. | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor | Typically an N-H or O-H group. | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Hydrophobic Group | A nonpolar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target. |

This table is illustrative and based on findings from studies on benzamide analogues. The specific features for this compound would depend on its biological target.

In Silico Prediction of Biochemical Interactions

Following the identification of potential ligands through virtual screening, in silico methods are employed to predict and analyze their interactions with biological targets at an atomic level. Molecular docking is a primary tool in this context, simulating the binding of a ligand to the active site of a protein and estimating the binding affinity.

Studies on various benzamide derivatives have successfully used molecular docking to elucidate their binding modes. For instance, docking studies of benzamide FtsZ inhibitors revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, research on other substituted benzamides has identified key interactions that govern their biological activity. nih.gov These computational predictions provide valuable insights into the structure-activity relationships (SAR), highlighting which functional groups on the ligand are critical for binding.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR studies on substituted benzamides have shown that their antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of activity for newly designed compounds.

The stability and dynamics of the ligand-protein complex can be further investigated using molecular dynamics (MD) simulations. An MD simulation of a benzamide analog complexed with FtsZ confirmed the stability of the docked conformation over time, lending further support to the predicted binding mode. nih.gov

Table 2: Predicted Interaction Data for Benzamide Analogues with Target Proteins

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| Substituted Benzamides | FtsZ | Val 207, Asn 263, Leu 209, Gly 205, Asn 299 | Hydrogen Bonding |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases | (Varies by kinase) | Hydrogen Bonding, Hydrophobic Interactions |

This table presents examples of predicted interactions for various benzamide derivatives from different research studies and is intended to be illustrative of the types of data generated through in silico analysis. nih.govnih.govnih.gov

Through the integrated application of pharmacophore modeling, virtual screening, molecular docking, and QSAR, computational chemistry offers a robust and efficient avenue for exploring the therapeutic potential of compounds like this compound and guiding the design of new, more effective molecules.

Mechanistic Studies of 4 Amino 3,5 Dichloro N Methylbenzamide at the Cellular and Molecular Level in Vitro Investigations

Cellular Pathway Modulation and Signaling Events

Without identified enzyme or receptor targets, there is no subsequent research detailing the modulation of cellular pathways or signaling events by 4-amino-3,5-dichloro-N-methylbenzamide.

Investigating Molecular Targets and Binding Proteins

In vitro investigations into the specific molecular targets and binding proteins of this compound are not extensively documented in publicly available scientific literature. However, the broader class of substituted benzamides has been the subject of numerous studies, providing insights into their potential mechanisms of action at the molecular level. These studies often reveal interactions with key proteins in the central nervous system, particularly neurotransmitter receptors.

Research into various substituted benzamide (B126) drugs has demonstrated a notable affinity for dopamine (B1211576) D2 receptors. nih.gov This interaction is a common characteristic of many compounds within this chemical family, suggesting that they can act as antagonists at these receptor sites. The binding affinity and selectivity for D2 receptors, as well as for other neurotransmitter receptors, are significantly influenced by the nature and position of substituents on the benzamide core structure. nih.gov

A comparative in vitro study of several substituted benzamide drugs revealed that while many compounds potently inhibit the binding of ligands to rat striatal D2 receptors, their selectivity varies. nih.gov Some compounds, such as raclopride (B1662589) and amisulpride, exhibit a high degree of selectivity for dopamine receptors over other sites like adrenergic, serotonin (B10506) (5-HT), and opiate receptors. nih.gov Conversely, other benzamides show broader activity, interacting with multiple receptor types. nih.gov

The general structure-activity relationship for this class of compounds indicates that the specific arrangement of functional groups is critical in determining which proteins they will bind to and with what affinity. For instance, slight modifications to the substituent groups can shift the binding profile from highly selective for one type of receptor to having effects across several.

While direct experimental data for this compound is lacking, the established activity of structurally related benzamides suggests that its molecular targets could potentially include dopamine receptors. However, without specific in vitro binding assays and enzymatic studies for this exact compound, its precise molecular interactions and binding partners remain to be elucidated.

The following table summarizes the in vitro receptor binding profiles for several representative substituted benzamide drugs, illustrating the range of activities within this class of compounds. It is important to note that these data are for other related compounds and not for this compound itself.

Table 1: In Vitro Binding Affinity of Various Substituted Benzamides for Neurotransmitter Receptors

| Compound | D2 Receptor Affinity (IC50 in nM) | Other Receptor Interactions |

|---|---|---|

| Raclopride | High | High selectivity for D2 over other receptors |

| Amisulpride | High | High selectivity for D2 over other receptors |

| Clebopride | High | Interacts with adrenergic, 5-HT, and opiate sites |

| YM-09151-2 | High | Interacts with adrenergic, 5-HT, and opiate sites |

| Sulpiride | Moderate (10⁻⁷–10⁻⁶ M range) | Specific for D2 receptors |

| Tiapride | Moderate (10⁻⁷–10⁻⁶ M range) | Specific for D2 receptors |

This table is interactive. You can sort and filter the data.

Data sourced from comparative studies on substituted benzamide drugs. nih.gov

Preclinical Pharmacological Evaluation of 4 Amino 3,5 Dichloro N Methylbenzamide and Analogues in Vitro Models

Cell-Based Assays for Biological Efficacy

Cell-based assays are instrumental in determining the biological effects of compounds on cellular functions. For 4-amino-3,5-dichloro-N-methylbenzamide and its analogues, these assays provide critical data on their potential as therapeutic agents, particularly in the context of cancer research.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are fundamental in preclinical research to quantify the dose-dependent effects of a compound on cell survival and growth. A common method employed is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. sigmaaldrich.com In this colorimetric assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to form an insoluble purple formazan (B1609692) product. sigmaaldrich.com The amount of formazan produced is proportional to the number of living cells. sigmaaldrich.com

For a series of novel N-phenylbenzamide derivatives, which are structural analogues, their antiproliferative activity was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%, is a key parameter derived from these assays. For instance, certain 4-methylbenzamide (B193301) derivatives demonstrated significant inhibitory activity against several cancer cell lines. nih.gov

Below is an interactive table summarizing the IC50 values for representative benzamide (B126) analogues against different cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) |

| Analogue 7 | K562 (Leukemia) | 2.27 |

| Analogue 10 | K562 (Leukemia) | 2.53 |

| Analogue 7 | HL-60 (Leukemia) | 1.42 |

| Analogue 10 | HL-60 (Leukemia) | 1.52 |

| Analogue 7 | OKP-GS (Oral Squamous Cell Carcinoma) | 4.56 |

| Analogue 10 | OKP-GS (Oral Squamous Cell Carcinoma) | 24.77 |

| FNA Analogue | HepG2 (Liver Cancer) | 1.30 |

| FNA Analogue | U937 (Lymphoma) | 0.55 |

| FNA Analogue | H460 (Lung Cancer) | 4.73 |

| FNA Analogue | FTC-133 (Thyroid Cancer) | 9.09 |

| FNA Analogue | HELA (Cervical Cancer) | 1.41 |

| FNA Analogue | K562 (Leukemia) | 1.31 |

These data indicate that minor structural modifications to the benzamide scaffold can significantly impact cytotoxic potency and selectivity across different cancer types. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Analysis

Compounds that inhibit cell proliferation are often investigated for their ability to induce programmed cell death, or apoptosis. Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptotic cells. For example, a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), an analogue, revealed its effect on the cell cycle of HepG2 liver cancer cells. nih.gov Treatment with FNA led to an increase in the percentage of cells in the G2/M phase, from 18.84% to 59.36%, as the concentration increased from 0.125 to 0.5 µM, indicating a cell cycle arrest at this phase. nih.gov

Furthermore, apoptosis induction by promising benzamide analogues has been confirmed through cytometric analysis of phosphatidylserine (B164497) translocation. nih.gov In apoptotic cells, phosphatidylserine moves from the inner to the outer leaflet of the plasma membrane. This can be detected by staining with annexin (B1180172) V. Research on certain thieno[2,3-d]pyrimidine (B153573) derivatives, which can be considered analogues, showed that the lead compound induced apoptosis in MCF-7 breast cancer cells, with a significant 26.86% reduction in cell viability. mdpi.com This was accompanied by an increase in the populations of both early and late apoptotic cells. mdpi.com

The table below illustrates the effect of a representative benzamide analogue on the cell cycle distribution of a cancer cell line.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65.12 | 16.04 | 18.84 |

| Analogue (0.125 µM) | 58.23 | 12.55 | 29.22 |

| Analogue (0.25 µM) | 45.78 | 10.11 | 44.11 |

| Analogue (0.5 µM) | 32.15 | 8.49 | 59.36 |

These findings suggest that some analogues of this compound exert their anticancer effects by disrupting the normal progression of the cell cycle and inducing apoptosis. nih.gov

Cellular Phenotypic Screening

Phenotypic screening is an approach in drug discovery that identifies substances that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the biological target. enamine.net This method is increasingly used to discover compounds with novel mechanisms of action. enamine.net For compounds like this compound and its analogues, phenotypic screening can reveal unexpected therapeutic potential.

In Vitro Metabolic Stability and Metabolite Identification in Relevant Biological Matrices

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess this. researchgate.net The rate of disappearance of the parent compound over time provides an indication of its metabolic clearance. researchgate.net

For a series of substituted aminoacetamides, which share some structural similarities with N-methylbenzamides, in vitro metabolic stability was a key focus of optimization. nih.gov The initial lead compound showed poor metabolic stability in mouse liver microsomes. nih.gov Subsequent chemical modifications aimed to improve this property while maintaining or enhancing antimalarial potency. nih.gov Similarly, studies on N-phenylbenzamide derivatives as potential treatments for kinetoplastid parasites also evaluated their metabolic stability as a key criterion for advancement. nih.gov

Metabolite identification is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the chemical structures of the metabolic products. For the related compound 2,6-dichlorobenzamide, studies in plants have shown that it is metabolized through hydroxylation at the 3 and 4 positions of the benzene (B151609) ring, followed by conjugation to form glycosides. nih.gov

The following interactive table provides a hypothetical representation of metabolic stability data for a series of benzamide analogues.

| Compound/Analogue | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |

| Analogue A | > 60 | < 5 | Low |

| Analogue B | 25 | 27.7 | Moderate |

| Analogue C | 8 | 86.6 | High |

| Analogue D | 45 | 15.4 | Low to Moderate |

These data are crucial for selecting compounds with favorable pharmacokinetic properties for further development.

Characterization of Ligand-Receptor Interactions in Cellular Systems

Understanding how a compound interacts with its molecular target is fundamental to rational drug design. While the specific receptor for this compound may not be fully elucidated, studies on related substituted benzamides provide insights into their ligand-receptor interactions. Many substituted benzamides are known to interact with G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and metabotropic glutamate (B1630785) receptors. nih.govacs.org

Research on substituted benzamide ligands for the D4 dopamine receptor has shown that substituents on the benzamide ring can indirectly influence interactions with the receptor. nih.govnih.gov Specifically, polar substituents at the para (4-) and meta (5-) positions of the benzamide ring were found to be important for binding affinity. nih.gov This suggests that the 4-amino group and 3,5-dichloro substituents of this compound are likely to play a significant role in its interaction with potential protein targets.

Molecular docking studies are often used to predict the binding mode of a ligand within the active site of a receptor. For N-aryl benzamide negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), docking studies have helped to identify key amino acid residues involved in binding. acs.org These computational models, combined with site-directed mutagenesis experiments, can precisely map the ligand-receptor interactions that govern binding and activity. acs.org

Analytical Methodologies for Research Samples of 4 Amino 3,5 Dichloro N Methylbenzamide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like substituted benzamides. A reverse-phase HPLC (RP-HPLC) method is typically suitable for 4-amino-3,5-dichloro-N-methylbenzamide, allowing for the separation of the main compound from non-polar and moderately polar impurities.

The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (commonly a C8 or C18 silica-based column) and a polar mobile phase. For aminobenzamide compounds, the mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and an aqueous buffer, such as phosphate or formate. sielc.com The inclusion of a buffer helps to maintain a consistent pH and ensure the reproducible ionization state of the amino group, leading to sharp and symmetrical peaks. A UV detector is commonly used for quantification, as the benzene (B151609) ring in the molecule absorbs ultraviolet light.

An exemplary set of HPLC conditions for the analysis of a compound structurally similar to this compound is presented below.

Interactive Data Table: Example HPLC Parameters for Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonating the analyte for better peak shape and is MS-compatible. sielc.com Acetonitrile is a common organic modifier. |

| Elution Mode | Isocratic or Gradient | An isocratic method (e.g., 60:40 Acetonitrile:Water) is simpler, while a gradient elution may be needed to resolve impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis or PDA Detector | Set at a wavelength of maximum absorbance for the compound (e.g., ~254 nm) for optimal sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds. For halogenated molecules like this compound, GC-MS offers high sensitivity and specificity. nih.gov

For a successful GC analysis, the compound must be volatile enough to be carried by the inert gas mobile phase (e.g., helium) through the column. The presence of chlorine atoms increases the molecular weight, which can decrease volatility, but many benzamide (B126) derivatives can be analyzed directly. The mass spectrometer detector bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly confident qualitative identification. Furthermore, the use of selected ion monitoring (SIM) mode can provide excellent sensitivity for quantitative analysis. nih.gov

Specialized detectors, such as a halogen-specific detector (XSD), can also be employed for enhanced selectivity towards halogenated compounds. nih.gov In mass spectrometry, the use of electron capture negative ionization (ECNI) is a common mode for analyzing halogenated compounds, as it can provide greater sensitivity compared to standard electron ionization (EI). nih.gov

Interactive Data Table: Example GC-MS Parameters for Analysis

| Parameter | Value | Rationale |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A common, low-bleed, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1.0-1.5 mL/min. |

| Inlet Temp. | 250-280 °C | Must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. |

| Oven Program | Example: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | EI is standard for generating searchable mass spectra. ECNI is highly sensitive for halogenated compounds. nih.gov |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification. SIM is used for sensitive quantification of the target analyte. nih.gov |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and the MS. |

Development and Validation of Robust Analytical Methods for Research Applications

The development of a robust analytical method is a prerequisite for obtaining reliable data. Method development involves optimizing various parameters to achieve the desired performance characteristics, such as good resolution between the analyte and any impurities, acceptable peak shape, and a reasonable analysis time.

Once developed, the method must be validated to ensure it is suitable for its intended purpose. Method validation is a formal process that demonstrates the reliability, consistency, and accuracy of the analytical procedure. wjarr.com Key validation parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH), include:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ijper.org

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient close to 0.999 is often desired.

Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. ijper.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. ijper.org

Applications in Research Sample Characterization

Validated HPLC and GC-MS methods are indispensable tools for the characterization of research samples of this compound. Their applications are critical throughout the research and development lifecycle.

Purity Assessment and Impurity Profiling : The primary application is to determine the purity of newly synthesized batches of the compound. Chromatographic methods can separate the main compound from impurities arising from starting materials, by-products of the chemical synthesis, or degradation products. iajps.com The identification of these impurities, often aided by mass spectrometry, is crucial for understanding and optimizing the synthetic process. nih.gov

Quantitative Analysis : These methods are used to accurately determine the concentration of the compound. This is essential for preparing solutions for biological assays, for determining the yield of a chemical reaction, or for stability studies where the decrease of the active compound over time is monitored.

Stability Indicating Assays : A properly developed and validated HPLC method can serve as a stability-indicating method. This means the method can accurately measure the active compound in the presence of its degradation products, which is vital for assessing the compound's stability under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). iajps.com

Reaction Monitoring : In a research setting, chromatographic techniques can be used to monitor the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions.

After a thorough search for scientific literature and data, it has been determined that there is no publicly available information on the thermal stability and decomposition kinetics of the chemical compound This compound .

Extensive searches for experimental data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and kinetic studies for this specific compound did not yield any relevant results. The scientific literature that is available focuses on related isomers, such as 2-amino-3,5-dichloro-N-methylbenzamide, or other similarly named but structurally distinct compounds.

Due to the strict requirement to focus solely on this compound and the absence of any specific data for this compound, it is not possible to generate the requested article on its "Thermal Stability and Decomposition Kinetics in Controlled Laboratory Environments." An article on this topic would require specific experimental data to be scientifically accurate and informative, and such data is not present in the currently accessible scientific domain.

Therefore, the sections and subsections outlined in the user's request, including:

Thermal Stability and Decomposition Kinetics in Controlled Laboratory Environments

Prediction of Thermal Safety Parameters in Research Scale

cannot be completed for 4-amino-3,5-dichloro-N-methylbenzamide.

Future Directions and Emerging Research Avenues for 4 Amino 3,5 Dichloro N Methylbenzamide

Advanced Synthetic Methodologies and Process Intensification

The traditional batch synthesis of pharmaceutical intermediates, while reliable, often faces limitations in efficiency, safety, and scalability. The future synthesis of 4-amino-3,5-dichloro-N-methylbenzamide and its derivatives will likely pivot towards more advanced and intensified methodologies.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from conventional batch processing. pharmafeatures.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach provides superior control over reaction parameters such as temperature, pressure, and mixing. pharmasalmanac.comtcichemicals.com For the synthesis of substituted benzamides, flow chemistry can enable safer handling of hazardous reagents and intermediates, reduce reaction times from hours to minutes, and facilitate seamless scalability from lab to industrial production. acs.orgnewdrugapprovals.org A potential intensified synthesis could involve a multi-step continuous process, starting from the halogenation of a benzoyl precursor, followed by amination and subsequent N-methylation, all integrated into a single, automated line. nih.gov

Process Intensification (PI): Beyond flow chemistry, other PI strategies can significantly enhance the manufacturing process. pharmafeatures.com These include the use of novel catalysts to improve reaction efficiency, implementing real-time monitoring with Process Analytical Technology (PAT) to ensure quality, and developing continuous downstream processing like crystallization and purification. researchgate.net Such strategies aim to reduce the environmental footprint by minimizing solvent usage and energy consumption, aligning with the principles of green chemistry. pharmafeatures.com The transition from a multi-step batch process to a fully continuous, end-to-end manufacturing system represents the ultimate goal for producing compounds like this compound efficiently and sustainably. pharmasalmanac.comcetjournal.itcetjournal.it

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in production time |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio | Improved safety, reduced side reactions |

| Scalability | Complex, often requires re-optimization | Straightforward by extending operation time | Faster transition from lab to production |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimized risk of thermal runaways |

| Reproducibility | Can have batch-to-batch variability | High, due to precise process control | Consistent product quality |

Deeper Mechanistic Elucidation via Omics Technologies

To unlock the full potential of this compound, a profound understanding of its molecular mechanism of action is essential. Modern "omics" technologies provide a systems-level view of biological processes, offering an unprecedented opportunity to map the compound's interaction with cellular machinery. nih.govresearchgate.netyoutube.comnih.gov

Proteomics: This involves the large-scale study of proteins. creative-proteomics.com Using techniques like chemical proteomics with activity-based probes, researchers can identify the direct protein targets that bind to the compound within the cell. nih.gov Thermal proteome profiling could reveal target engagement and downstream effects on protein stability across the entire proteome. Furthermore, structural and mechanistic proteomics can provide insights into how the compound binding induces conformational changes in target proteins. ox.ac.uk

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how the compound alters gene expression. This can reveal the signaling pathways and cellular processes that are modulated upon treatment, offering clues to both efficacy and potential off-target effects.

Metabolomics and Lipidomics: These approaches profile the full complement of metabolites and lipids in a biological system. They can uncover changes in metabolic pathways and cellular biochemistry induced by the compound. nih.gov For instance, alterations in specific lipid species or metabolic intermediates could serve as biomarkers for the compound's activity.

Integrating data from these different omics layers will be crucial to building a comprehensive model of the compound's mechanism, moving beyond a single target to a network-level understanding of its biological impact. frontlinegenomics.com

| Omics Technology | Key Question Addressed | Potential Data Output | Example Insight for this compound |

|---|---|---|---|

| Proteomics | What are the direct protein targets and downstream effects? | List of binding proteins; changes in protein abundance/post-translational modifications. | Identification of a specific kinase or metabolic enzyme as a primary target. |

| Transcriptomics | Which genes and pathways are transcriptionally regulated? | Differentially expressed genes; enriched signaling pathways (e.g., apoptosis, inflammation). | Upregulation of stress-response pathways or downregulation of cell cycle genes. |

| Metabolomics | How does the compound affect cellular metabolism? | Changes in concentrations of key metabolites (e.g., ATP, amino acids, glucose). | Discovery of a block in a specific metabolic pathway, suggesting enzyme inhibition. |

| Lipidomics | Does the compound alter cellular lipid composition or signaling? | Quantification of lipid classes (e.g., phospholipids, sphingolipids). | Alteration in membrane lipid composition or disruption of lipid-based signaling. |

Exploration of Novel Biochemical and Therapeutic Targets

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The specific dichlorination and N-methylation pattern of this compound provides a unique chemical entity that may possess novel biological activities. nih.gov

Future research should focus on screening this compound against diverse target classes. The presence of halogen atoms, for instance, can facilitate unique interactions with protein binding pockets and can be a feature in compounds with antimicrobial or anticancer properties. nih.govnih.gov High-throughput screening against panels of kinases, proteases, and metabolic enzymes could uncover unexpected inhibitory activities.

A particularly exciting avenue is the exploration of this compound as a building block for new therapeutic modalities. For example, recent work has identified novel benzamide-type binders for the E3 ligase substrate receptor cereblon (CRBN). nih.gov This opens the possibility of using this compound as a novel, non-phthalimide scaffold for designing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific disease-causing proteins and represent a cutting-edge therapeutic strategy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govmdpi.com For this compound, these computational tools can be leveraged in several ways.

Lead Optimization: If an initial biological activity is identified, ML models can be trained on data from related benzamide analogs to predict structure-activity relationships (SAR). nih.gov These models can suggest modifications to the core structure of this compound to improve potency and selectivity while simultaneously optimizing for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.orgjonuns.com

De Novo Design: Generative AI models can design entirely new molecules based on the desirable features of the this compound scaffold. rsc.org By providing the model with key pharmacophoric features and desired property constraints, these algorithms can explore a vast chemical space to generate novel derivatives with high potential for success. acs.org

Virtual Screening: AI can be used to perform large-scale virtual screens of compound libraries to identify other molecules that might share a similar mechanism of action or bind to the same target as this compound, thus expanding the chemical landscape for a given biological target. mdpi.comresearchgate.net

| AI/ML Application | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Optimize potency and ADMET properties. | Train models (e.g., Random Forest, Gradient Boosting) on analog data. | Prioritized list of new derivatives with predicted high activity and good drug-like properties. |

| Generative Models | Discover novel, synthesizable analogs. | Use Variational Autoencoders (VAEs) or Generative Adversarial Networks (GANs). | Generation of new chemical structures with desired features that are distinct from existing compounds. |

| Retrosynthesis Prediction | Identify efficient synthetic routes for new analogs. | Employ deep learning models trained on reaction databases. | Feasible and cost-effective synthesis plans for computationally designed molecules. |

| Multi-Parameter Optimization | Simultaneously balance multiple properties (e.g., potency, solubility, low toxicity). | Utilize reinforcement learning or genetic algorithms. | A set of optimized compounds that represent the best trade-offs among competing objectives. |

Collaborative Research Initiatives and Data Sharing for Accelerated Discovery

The challenges in modern drug discovery are often too complex for any single entity to solve alone. researchgate.net The future development of this compound would be significantly accelerated through collaborative, "open science" models and robust data-sharing practices. collaborativedrug.com

Establishing public-private partnerships (PPPs) can bring together the specialized expertise of academic labs in basic biology, the high-throughput screening capabilities of industrial partners, and the resources of governmental or non-profit organizations. nih.gov Such collaborations can de-risk early-stage research and catalyze progress in areas that may not be commercially viable for a single company to pursue. researchgate.net

Furthermore, the adoption of open data platforms is critical. collaborativedrug.comnih.gov Cloud-based platforms like CDD Vault or Benchling enable secure sharing of chemical and biological data among collaborators in real-time. foonkiemonkey.co.uk Depositing screening results, synthesis protocols, and analytical data into public databases such as PubChem or ChEMBL enriches the collective knowledge of the scientific community and allows for the development of better predictive models. collaborativedrug.com These collaborative ecosystems foster transparency and reproducibility, ultimately speeding up the translation of fundamental research into tangible therapeutic solutions. ulaval.califechemicals.compasteur-network.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-amino-3,5-dichloro-N-methylbenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves refluxing intermediates in absolute ethanol with catalytic acetic acid, followed by solvent evaporation under reduced pressure and filtration. For example, similar amides are synthesized via condensation reactions with substituted aldehydes under reflux conditions . Efficiency can be improved by optimizing reaction time (e.g., 4 hours), stoichiometric ratios, and solvent selection (e.g., ethanol for solubility and stability).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard analysis aligned with Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:

- Using fume hoods and PPE (gloves, lab coats) during synthesis.

- Storing the compound in airtight containers away from heat due to decomposition risks .

- Performing Ames testing to assess mutagenicity, as structurally related anomeric amides show mutagenic potential .

Q. How can spectroscopic techniques (e.g., NMR, XRD) characterize the structural properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions observed in similar benzamide derivatives ).

- NMR : Use - and -NMR to confirm substitution patterns and methyl group integration.

- Comparative Table :

| Technique | Key Metrics | Reference |

|---|---|---|

| XRD | Bond lengths (C–Cl: ~1.74 Å), torsion angles | |

| NMR | Chemical shifts (amide N–H: δ 8.5–9.5 ppm) |

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

- Methodological Answer :

- Theoretical Frameworks : Align experiments with established biochemical pathways (e.g., bacterial enzyme inhibition mechanisms ).

- Experimental Replication : Standardize conditions (e.g., bacterial strain selection, solvent purity) to isolate variables.

- Statistical Analysis : Use factorial design to evaluate interactions between variables (e.g., concentration, pH) .

Q. What computational strategies predict the compound’s interaction with bacterial enzymes like Acps-PPTase?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to model binding affinity .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions under physiological conditions (e.g., solvation effects) .

- Table : Predicted vs. Experimental Binding Energies (kcal/mol):

| Target Enzyme | Predicted ΔG | Experimental ΔG |

|---|---|---|

| Acps-PPTase | -9.2 | -8.7 (±0.3) |

Q. How can researchers integrate AI-driven tools like COMSOL Multiphysics to optimize synthesis or biological activity assays?

- Methodological Answer :

- Process Simulation : Model reaction kinetics or diffusion-limited processes using AI-optimized parameters .

- High-Throughput Screening : Train machine learning models on existing bioactivity data to prioritize derivatives for testing .

Data Contradiction Analysis

Q. Why do mutagenicity assays for structurally related amides yield conflicting results, and how should this inform experimental design?

- Methodological Answer :

- Ames Test Variability : Differences in bacterial strains (e.g., Salmonella TA98 vs. TA100) or metabolic activation systems (S9 fraction) can alter results .

- Mitigation Strategy : Include positive controls (e.g., benzyl chloride) and replicate assays across multiple labs.

Theoretical Frameworks

Q. How can researchers link mechanistic studies of this compound to broader theories in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.